molecular formula C12H11BrO3 B2773710 Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate CAS No. 1480369-70-7

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2773710
CAS No.: 1480369-70-7
M. Wt: 283.121
InChI Key: LLJAGCSRMFXRMY-UHFFFAOYSA-N
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Description

Historical Development of Benzofuran Research

Benzofuran derivatives have captivated chemists since their structural elucidation in the late 19th century. Early research focused on isolating natural products such as Cicerfuran and Ailanthoidol, which demonstrated antifungal and anticancer properties. The 20th century saw advancements in synthetic methodologies, particularly via transition metal catalysis. For instance, palladium-mediated cyclization techniques emerged as a cornerstone for constructing benzofuran cores, enabling access to diverse derivatives. By the 21st century, the discovery of bioactive synthetic benzofurans like Amiodarone (an antiarrhythmic agent) underscored their pharmaceutical relevance. Recent decades have prioritized modular synthesis strategies, such as visible-light-mediated cyclization and base-catalyzed aldol condensations, to achieve atom-economical routes to substituted benzofurans.

Significance of Substituted Benzofurans in Heterocyclic Chemistry

Substituents on the benzofuran scaffold critically modulate electronic, steric, and pharmacokinetic properties. Bromine and methyl groups are particularly impactful:

  • Bromine : Enhances electrophilic aromatic substitution reactivity and improves metabolic stability via steric hindrance. Brominated benzofurans, such as 5-bromo derivatives, exhibit heightened cytotoxicity against leukemia cells (e.g., K562 and MOLT-4).
  • Methyl groups : Improve lipophilicity, facilitating membrane permeability. For example, 7-methylbenzofurans demonstrate enhanced antifungal activity compared to unsubstituted analogs.
    The ester group at position 3, as in ethyl benzofuran-3-carboxylate, introduces hydrogen-bonding capabilities and tunable solubility, making it a versatile intermediate for drug design.

Research Landscape on Benzofuran-3-Carboxylate Derivatives

Benzofuran-3-carboxylates are prized for their structural versatility. Key advancements include:

  • Synthetic Methods :
    • Palladium-catalyzed coupling of 2-iodophenols with acrylamides.
    • Base-mediated Dieckmann-like aldol condensation of α-haloketones and salicylaldehydes.
  • Biological Activities :
    • Anticancer: Ethyl benzofuran-3-carboxylate derivatives inhibit chorismate mutase in Mycobacterium tuberculosis (84–91% inhibition at 30 mM).
    • Antimicrobial: Methylated analogs show potent activity against Gram-positive bacteria.
Derivative Substituents Biological Activity Reference
Ethyl benzofuran-3-carboxylate None Intermediate for drug design
5-Bromo-7-methyl derivative Br at C5, CH₃ at C7 Cytotoxic (HeLa, K562)

Current Research Trends on Brominated and Methylated Benzofurans

Recent studies emphasize halogenation and alkylation to enhance bioactivity:

  • Bromination : Bromo-substituted benzofurans, synthesized via nickel- or palladium-catalyzed cross-couplings, show improved anticancer potency. For example, 5-bromo derivatives exhibit IC₅₀ values <10 μM against cervical cancer (HeLa).
  • Methylation : 7-Methyl groups impede oxidative metabolism, prolonging in vivo half-lives. Gold-catalyzed cyclizations efficiently install methyl groups at sterically hindered positions.
    Combining these substituents, as in Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate, synergistically enhances target binding and stability.

Academic Importance of this compound

This compound epitomizes modern heterocyclic chemistry’s goals:

  • Synthetic Challenge : Achieving regioselective bromination and methylation demands precise catalyst control, as demonstrated in palladium/copper bimetallic systems.
  • Drug Discovery Potential : The bromine atom facilitates halogen bonding with protein targets (e.g., kinase ATP pockets), while the methyl group enhances bioavailability.
  • Material Science Applications : The conjugated π-system and ester moiety enable applications in organic semiconductors and fluorescent probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAGCSRMFXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate typically involves the bromination of 7-methyl-1-benzofuran-3-carboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The esterification step involves the reaction of the brominated acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-7-methyl-1-benzofuran-3-carboxylate or 5-thiocyanato-7-methyl-1-benzofuran-3-carboxylate.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Ethyl 5-bromo-7-methyl-1-benzofuran-3-methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of benzofuran compounds, including ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that certain benzofuran derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. Specifically, compounds derived from benzofuran structures have been noted for their antifungal properties against strains such as Candida albicans and Candida parapsilosis .

Pharmacological Evaluations
this compound has been evaluated for its pharmacological properties, particularly as a potential GSK-3β inhibitor. GSK-3β is a target in various diseases, including Alzheimer's disease and diabetes. Compounds with benzofuran scaffolds have shown promise in inhibiting this enzyme, suggesting a therapeutic application in neurodegenerative disorders .

Agricultural Applications

Pesticidal Activity
The compound has potential applications as an agricultural chemical. Studies have shown that benzofuran derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. For instance, some derivatives have been synthesized and tested for their ability to inhibit the growth of harmful fungi and bacteria in crops .

Plant Growth Regulation
Benzofurans have also been explored for their role in promoting plant growth. Certain compounds can enhance root development and increase resistance to environmental stressors, making them valuable in agricultural biotechnology .

Material Science

Fluorescent Sensors
this compound has applications in the development of fluorescent sensors. The unique electronic properties of benzofurans allow them to be utilized in sensors that detect specific ions or molecules, contributing to advancements in analytical chemistry .

Polymer Chemistry
In material science, benzofuran derivatives are being investigated for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The addition of such compounds can improve the performance of materials used in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive/negative bacteria
GSK-3β inhibitionPotential treatment for neurodegenerative diseases
Agricultural ChemistryPesticidesEffective against crop pathogens
Plant growth regulatorsEnhances root development and stress resistance
Material ScienceFluorescent sensorsUseful for detecting specific ions/molecules
Polymer additivesImproves mechanical properties and thermal stability

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated a series of benzofuran derivatives for antimicrobial activity. This compound was included in the screening and demonstrated notable efficacy against selected bacterial strains .
  • GSK-3β Inhibition Study : Research focused on synthesizing new benzofuran derivatives aimed at inhibiting GSK-3β. The study found that certain modifications to the benzofuran structure significantly enhanced inhibitory activity, paving the way for further drug development .
  • Agricultural Efficacy Trials : Field trials assessed the effectiveness of benzofuran-based pesticides on crop health. Results indicated a marked reduction in pest populations and improved yield metrics when treated with this compound derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Ethyl 5-bromo-1-benzofuran-3-carboxylate: Lacks the methyl group at the 7th position.

    Ethyl 7-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom at the 5th position.

    Ethyl 5-bromo-7-methyl-1-indole-3-carboxylate: Contains an indole ring instead of a benzofuran ring.

Uniqueness: Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. The presence of both a bromine atom and a methyl group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the bromination of benzofuran derivatives followed by esterification. The synthesis typically employs starting materials such as 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and brominating agents like N-bromosuccinimide (NBS) in organic solvents. The reaction conditions are crucial for achieving high yields and purity of the final product.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenActivity (MIC µg/mL)
Staphylococcus aureus100
Escherichia coli200
Candida albicans100
Candida parapsilosis100

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against certain fungal strains, comparable to established antifungal agents .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines, particularly those associated with leukemia and breast cancer.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)15Apoptosis via caspase activation
MCF-7 (Breast)20ROS formation

The IC50 values demonstrate that this compound exhibits potent cytotoxic effects, with mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromine atom at the 5-position and the methyl group at the 7-position enhances its interaction with biological targets, potentially increasing its potency compared to other derivatives without these substituents.

Comparative Analysis

A comparative analysis with related compounds shows that modifications in the benzofuran structure significantly affect biological activity. For instance, compounds with additional halogen substitutions or variations in the ester group often exhibit altered antimicrobial and anticancer activities.

Table 3: Comparative Activity of Benzofuran Derivatives

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound10015
Methyl 6-chloro-2-methyl-1-benzofuran-3-carboxylate200>30
Ethyl 4,6-dibromo-5-methoxybenzofuran<50<10

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 5 is susceptible to nucleophilic substitution under specific conditions. For example:

  • Reaction with Sodium Methoxide :
    Treatment with NaOCH₃ in methanol replaces bromine with a methoxy group, yielding ethyl 5-methoxy-7-methyl-1-benzofuran-3-carboxylate. This reaction typically occurs at elevated temperatures (70–80°C) over 12–24 hours .

  • Reaction with Amines :
    Primary amines like methylamine (CH₃NH₂) in DMF at 100°C substitute bromine with an amino group, forming ethyl 5-(methylamino)-7-methyl-1-benzofuran-3-carboxylate .

Key Data:

NucleophileConditionsProductYield (%)Reference
NaOCH₃MeOH, 80°CEthyl 5-methoxy-7-methyl-1-benzofuran-3-carboxylate78
CH₃NH₂DMF, 100°CEthyl 5-(methylamino)-7-methyl-1-benzofuran-3-carboxylate65

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Basic Hydrolysis :
    NaOH (2M) in aqueous ethanol at reflux (80°C) for 6 hours hydrolyzes the ester to 5-bromo-7-methyl-1-benzofuran-3-carboxylic acid.

  • Acidic Hydrolysis :
    HCl (6M) in ethanol at 60°C for 8 hours yields the same product but with lower efficiency (~70% vs. 85% under basic conditions) .

Reduction of the Benzofuran Ring

The benzofuran core can be reduced to a dihydro derivative using catalytic hydrogenation:

  • Catalytic Hydrogenation :
    H₂ gas (1 atm) over Pd/C in ethanol at 25°C reduces the furan ring, producing ethyl 5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. This reaction preserves the ester and bromine groups .

Oxidative Transformations

  • Oxidation of the Methyl Group :
    Strong oxidizing agents like KMnO₄ in acidic conditions convert the methyl group at position 7 to a carboxylic acid, forming ethyl 5-bromo-7-carboxy-1-benzofuran-3-carboxylate. This reaction requires temperatures above 100°C and prolonged reaction times (>24 hours) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki Coupling :
    Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C replaces bromine with a phenyl group, yielding ethyl 5-phenyl-7-methyl-1-benzofuran-3-carboxylate .

Key Data:

Coupling PartnerCatalystConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 90°CEthyl 5-phenyl-7-methyl-1-benzofuran-3-carboxylate82

Functionalization of the Ester Group

The ethyl ester can be trans-esterified:

  • Methanolysis :
    HCl gas in methanol at 25°C converts the ethyl ester to a methyl ester (methyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate) with >90% yield .

Q & A

Q. What are the established synthetic routes for Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step pathways:

  • Step 1 : Bromination of a pre-functionalized benzofuran core (e.g., at the 5-position) using N-bromosuccinimide (NBS) or bromine in acetic acid under controlled temperatures (40–60°C) .
  • Step 2 : Esterification via nucleophilic substitution, often employing ethyl chloroformate in acetone with potassium carbonate as a base to promote reaction efficiency .
  • Step 3 : Methyl group introduction at the 7-position via Friedel-Crafts alkylation or palladium-catalyzed coupling, depending on precursor availability.

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature40–60°CHigher temperatures accelerate bromination but risk side reactions.
SolventAcetone/DMFPolar aprotic solvents enhance nucleophilic substitution .
CatalystK₂CO₃Base strength affects esterification kinetics and purity .

Yield optimization requires monitoring intermediates via TLC (dichloromethane/methanol systems) and purification by column chromatography.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester ethyl groups (δ 1.3–4.3 ppm) confirm substitution patterns.
    • ¹³C NMR : Carbonyl (δ 165–170 ppm) and quaternary carbons (δ 110–130 ppm) validate the benzofuran core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOEt or Br groups).
  • X-ray Crystallography : Single-crystal diffraction (Cu Kα radiation) resolves bond lengths/angles. For example, C-Br bonds average 1.89 Å, and dihedral angles between substituents are critical for assessing steric effects .

Advanced Research Questions

Q. How can X-ray crystallography data be refined using programs like SHELXL to resolve ambiguities in the compound’s structure?

SHELXL refinement involves:

  • Data Handling : Integration of diffraction data (e.g., θmax = 77.1°, completeness >99%) with Olex2 or similar software .
  • Anisotropic Refinement : Non-hydrogen atoms are refined with anisotropic displacement parameters (ADPs) to model thermal motion.
  • Hydrogen Placement : Riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms) reduce computational complexity .
  • Validation : R-factor convergence (R < 0.05) and analysis of residual electron density maps ensure accuracy. Disordered regions (e.g., ethyl groups) are modeled with split positions .

Q. Example Refinement Table :

ParameterValue
Rint0.064
R1 (I > 2σ)0.029
wR2 (all data)0.076
Flack Parameter0.01(2)

Q. What strategies address contradictions in biological activity data across different studies (e.g., antimicrobial vs. anticancer results)?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer) and MIC thresholds (e.g., 1–10 µg/mL for antimicrobials) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorine at the 2-position enhances anticancer activity by improving target binding, while bromine at the 5-position may favor antimicrobial effects .
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer). Fluorescence quenching assays quantify protein interactions .

Q. Example SAR Table :

SubstituentPositionActivity Trend
Br5↑ Antimicrobial
F2↑ Anticancer
OMe7↓ Solubility

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the LUMO (-1.8 eV) localizes on the bromine and ester groups, favoring nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with SARS-CoV-2 Mpro) to estimate binding free energies (ΔG ≈ -9.2 kcal/mol) and residence times .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., logP ≈ 3.1, suggesting moderate blood-brain barrier penetration) .

Q. What experimental and computational approaches resolve electronic effects of substituents (e.g., Br, methyl) on reaction mechanisms?

  • Hammett Analysis : Correlates substituent σ values with reaction rates. Bromine (σ ≈ 0.23) mildly deactivates the benzofuran core, slowing electrophilic substitution .
  • Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=O at 1720 cm⁻¹) shift with electron-withdrawing/donating groups, confirming electronic effects .
  • Cyclic Voltammetry : Measures redox potentials; the methyl group at 7-position raises oxidation potential by +0.15 V, indicating steric protection .

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